4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide
Description
Properties
CAS No. |
827025-26-3 |
|---|---|
Molecular Formula |
C24H19N5O2S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[(2-methylacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H19N5O2S/c1-16-7-12-22-20(15-16)23(19-5-2-3-6-21(19)28-22)27-17-8-10-18(11-9-17)32(30,31)29-24-25-13-4-14-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29) |
InChI Key |
DTJICHKHSANCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
Biological Activity
4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide, with CAS number 827025-26-3, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining acridine and pyrimidine moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 441.505 g/mol |
| LogP | 5.606 |
| Polar Surface Area (PSA) | 108.48 Ų |
The compound's structure includes a sulfonamide group, which is critical for its biological activity, particularly in antibacterial and antitumor applications.
Antimicrobial Properties
Sulfonamides have historically been recognized for their antibacterial properties. Recent studies indicate that hybrid sulfonamides, including those similar to this compound, exhibit enhanced antimicrobial activity compared to traditional sulfonamides. This enhancement is attributed to the synergistic effects of the combined pharmacophores, allowing for broader spectrum activity against various bacterial strains .
Antitumor Activity
Research has shown that compounds containing acridine derivatives can exhibit significant antitumor activity. The acridine moiety in this compound may contribute to its ability to intercalate DNA, thereby disrupting cellular replication processes in cancer cells. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Studies
- Study on Hybrid Sulfonamides : A review highlighted the development of multicomponent sulfonamide hybrids that incorporate various biologically active heterocycles. These hybrids have shown promise in treating infections and tumors due to their multifaceted mechanisms of action .
- Antimicrobial Efficacy : In a comparative study of sulfonamide derivatives, those with acridine and pyrimidine components exhibited superior efficacy against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing biological activity .
- Anticancer Potential : A specific case involving a related acridine-based compound demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving oxidative stress and DNA damage being proposed as contributing factors .
Research Findings
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Effective against a range of Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Induces apoptosis in cancer cell lines through DNA intercalation.
- Synergistic Effects : Enhanced efficacy when combined with other pharmacologically active compounds.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure combines three pharmacophores:
- Acridine core: Known for intercalating DNA, as seen in anticancer agents like amsacrine .
- Sulfonamide group : A hallmark of enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and receptor antagonists (e.g., Bosentan) .
- Pyrimidine ring : Common in kinase inhibitors and antiviral agents.
Table 1: Structural and Functional Comparisons
Pharmacological Activity
- Bosentan monohydrate: A dual endothelin receptor antagonist with proven efficacy in pulmonary arterial hypertension (PAH). Its sulfonamide-pyrimidine structure enables high receptor affinity, reducing vascular resistance .
- Acridine derivatives: N-[4-(Acridin-9-ylamino)phenyl]ethanesulfonamide and analogs demonstrate anticancer activity via DNA intercalation and topoisomerase inhibition .
Analytical Methods
Bosentan’s quality control employs UHPLC with a C18 column, achieving detection limits ≤0.1 µg mL−1 . Similar methods could be adapted for the target compound, given structural similarities.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC.
How is structural characterization performed for this compound and its derivatives?
Basic Research Question
A multi-technique approach is essential:
- NMR spectroscopy : Confirm substituent positions (e.g., acridine and pyrimidine protons appear as distinct aromatic signals).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between sulfonamide and pyrimidine groups). Co-crystallization with benzoic acid derivatives can improve crystal quality .
Q. Advanced Consideration :
- Use synchrotron-based FTIR to study compound-bacterial membrane interactions, focusing on lipid bilayer disruption .
How can molecular docking studies predict binding modes with enoyl-ACP reductase?
Advanced Research Question
Methodology :
Protein preparation : Retrieve enoyl-ACP reductase (PDB ID: 1C14) and optimize hydrogen bonding networks.
Ligand optimization : Generate 3D conformers of the compound using Gaussian09 (B3LYP/6-31G*).
Docking software : Use AutoDock Vina with parameters:
- Grid center: Active site residues (e.g., Tyr158, Lys165).
- Scoring function: Evaluate hydrogen bonds, π-π stacking, and van der Waals interactions.
Q. Key Findings from Analogous Studies :
- Sulfonamide derivatives exhibit strong binding (docking scores: −9.1 to −10.3 kcal/mol) via hydrogen bonds with Lys165 and π-π interactions with Phe149 .
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
Contradictions often arise from:
- Experimental variability : Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
- Structural modifications : Compare substituent effects (e.g., 2-methylacridinyl vs. phenyl groups alter hydrophobicity and binding).
- Metal coordination : Mn(II) or Zn(II) complexes may enhance activity by 4–8× via redox cycling or membrane disruption .
Q. Analytical Approach :
- Perform QSAR modeling to correlate electronic (HOMO/LUMO) and steric parameters with MIC values.
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
What strategies optimize selectivity for cancer vs. microbial targets?
Advanced Research Question
Target profiling : Screen against kinase panels (e.g., EGFR, BRAF) and microbial enzymes (e.g., dihydrofolate reductase).
Structural tuning :
- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance DNA intercalation (anticancer activity).
- Modify sulfonamide linkage to reduce off-target binding (e.g., N-cyclopropyl substitution lowers hERG channel affinity) .
Case Study :
Tozasertib, a pyrimidine-sulfonamide hybrid, inhibits multiple kinases (IC₅₀: 10–50 nM) via ATP-binding pocket interactions, guided by similar docking strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
